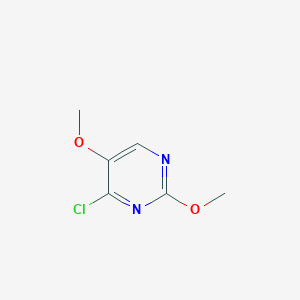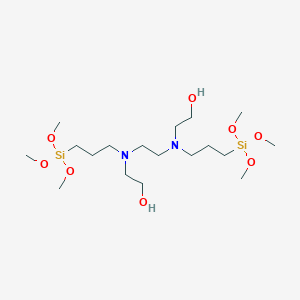
(5-methyl-1H-indol-3-yl)methanol
Overview
Description
(5-methyl-1H-indol-3-yl)methanol, also known as 5-methoxyindole-3-methanol (5-MIM), is an indole-based compound that has been studied extensively in the scientific community due to its potential applications in the fields of medicine, biochemistry, and pharmacology. 5-MIM has been found to possess a wide range of biochemical and physiological effects, and is being studied for its potential use in a variety of laboratory experiments.
Scientific Research Applications
Methanol as a Building Block in Chemical Industry
Methanol serves as a key building block in the chemical industry, with its applications extending to the synthesis of various chemicals and fuels. Methylotrophic bacteria, for example, have been engineered to convert methanol into metabolites, showcasing the potential of methanol as an alternative carbon source for bioprocess technology. This reflects the broader utility of methanol in producing fine and bulk chemicals, illustrating its foundational role in industrial biotechnology (Schrader et al., 2009).
Catalytic Applications
Methanol has been utilized as a C1 synthon and hydrogen source in various catalytic processes, including the selective N-methylation of amines and the transfer hydrogenation of nitroarenes. These applications highlight methanol's versatility as a reagent in chemical synthesis, offering a clean and cost-competitive method for producing N-methylated products and pharmaceutical agents. The advancement of catalysts such as RuCl3.xH2O has facilitated these processes, underscoring the potential of methanol in enhancing synthetic efficiency and environmental sustainability (Sarki et al., 2021).
Methanol in Organic Synthesis
The use of methanol as a solvent and reactant in organic synthesis is significant, with its role in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds being particularly noteworthy. Methanol's application in methylation, methoxylation, formylation, and other reactions demonstrates its importance in drug discovery and the synthesis of natural products. The development of transition-metal-catalyzed processes utilizing methanol as a C1 source further exemplifies its value in modern synthetic methodologies (Natte et al., 2017).
Methanol in Biological Conversion and Specialty Chemicals Production
Engineering E. coli to utilize methanol for the production of specialty chemicals represents a breakthrough in the biological conversion of methanol. By integrating superior methanol dehydrogenases and pathway enzymes from various sources, researchers have achieved the in vivo conversion of methanol into valuable compounds such as flavanones. This approach not only exemplifies the potential of methanol in biotechnological applications but also opens new avenues for the sustainable production of chemicals from alternative carbon sources (Whitaker et al., 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which (5-methyl-1h-indol-3-yl)methanol is a part of, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . It is plausible that this compound may exhibit similar interactions and effects.
Biochemical Pathways
Indole derivatives are known to influence various biological activities . Therefore, it is plausible that this compound may affect similar pathways and their downstream effects.
Result of Action
Indole derivatives are known to exhibit various biological activities . Therefore, it is plausible that this compound may have similar molecular and cellular effects.
properties
IUPAC Name |
(5-methyl-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNSONWCLQMISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433097 | |
| Record name | 5-METHYL-3-HYDROXYMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215997-77-6 | |
| Record name | 5-METHYL-3-HYDROXYMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)


